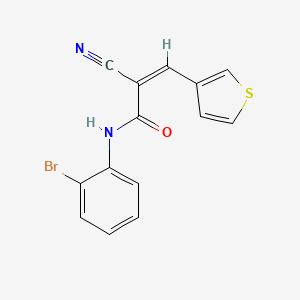
(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is a useful research compound. Its molecular formula is C14H9BrN2OS and its molecular weight is 333.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C14H9BrN2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine. The compound features a unique structure characterized by a brominated phenyl ring and a thiophene moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H9BrN2OS |
| CAS Number | 1223869-53-1 |
| SMILES | C1=CC=C(C(=C1)C(=C(C(=O)N)C#N)S)Br |
| IUPAC Name | This compound |
Research indicates that compounds with thiophene rings often exhibit significant biological activity due to their ability to interact with various cellular pathways. The mechanism of action for this compound primarily involves its interactions with biological targets such as enzymes or receptors. Potential actions include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial growth.
- Cellular Pathway Modulation : The compound may disrupt cellular processes leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer potential of thiophene derivatives, including this compound. For instance, compounds structurally similar to this enamide have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study involving the compound reported an IC50 value in the range of 10–25 µM against specific cancer cell lines, indicating moderate potency. The observed effects were attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal properties. In vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Case Studies
-
Study on Anticancer Mechanisms : A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Methodology : The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.
- Findings : The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells.
-
Antimicrobial Efficacy Assessment : Another research project focused on the antimicrobial properties of this compound against various bacterial strains using disk diffusion methods.
- Results : Zones of inhibition were measured, showing effective antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 5–20 µg/mL.
Eigenschaften
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-12-3-1-2-4-13(12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXIQEQUTYNJSQ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC=C2)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














